Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate
Description
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dimethanediyl]dibenzoate is a heterocyclic compound featuring a pyrimidinedione (uracil-derived) core linked via methylene groups to two para-substituted dimethyl benzoate moieties. Its structure combines aromatic ester functionalities with a pyrimidine ring system, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving palladium catalysts or base-mediated condensations . Synonyms include NSC96574 and AC1Q5TWI, as noted in chemical nomenclature databases .
Properties
CAS No. |
4113-94-4 |
|---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3 |
InChI Key |
BUKOHVGMKUNCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dimethanediyl]dibenzoate with structurally analogous compounds, emphasizing differences in functional groups, synthetic routes, and properties.
Diethyl 4,4'-(5-Benzoylpyrimidine-1,3(2H,4H)-Diyl)Dibenzoate (3f)
- Structural Differences : Replaces the pyrimidinedione core with a 5-benzoyl-substituted pyrimidine and uses ethyl esters instead of methyl esters.
- Synthesis : Prepared via a palladium-catalyzed coupling reaction (55% yield) .
- Properties : Lower yield compared to the target compound, with a melting point of 127–129°C .
Dimethyl 4,4’-{{{[4-(Ethoxycarbonyl)Phenyl]Sulfonyl}Azanediyl}Bis(Methylene)}Dibenzoate (12)
- Structural Differences : Incorporates a sulfonylazanediyl bridge and an ethoxycarbonylphenyl group instead of the pyrimidinedione core.
- Synthesis : Achieved via sulfonylation and esterification (66% yield) .
- Properties : Higher melting point (141–144°C) and molecular weight (525.57 g/mol) compared to the target compound .
- Applications : Evaluated as a Panx-1 channel blocker, highlighting its bioactivity .
Bis(2-Ethylhexyl) 4,4′-[(6-{[4-(tert-Butylcarbamoyl)Phenyl]Amino}-1,3,5-Triazine-2,4-Diyl)Diimino]Dibenzoate (Iscotrizinol)
- Structural Differences : Replaces the pyrimidinedione core with a triazine ring and uses bulkier 2-ethylhexyl esters.
- Synthesis : Involves multi-step condensation and amidation reactions .
- Properties : Higher molecular weight (765.98 g/mol) and enhanced UV absorption due to the triazine-amide system .
- Applications : Used as a UV filter in cosmetics .
4,4′-{4-[(E)-(4-Methylpiperazin-1-yl)Imino)Methyl]-1H-Pyrazole-1,3-Diyl}Dibenzoic Acid (7)
- Structural Differences : Substitutes the pyrimidinedione core with a pyrazole ring and introduces a methylpiperazine imine group.
- Synthesis : Synthesized via Schiff base formation (93% yield) .
Research Findings and Trends
- Synthetic Efficiency : Pyrimidinedione derivatives (e.g., the target compound) generally require multi-step syntheses with moderate yields (55–93%), while pyrazole analogs achieve higher yields due to simpler Schiff base reactions .
- Bioactivity: Sulfonylazanediyl derivatives (e.g., compound 12) show promise in channel blockade, whereas triazine-based compounds (e.g., iscotrizinol) are prioritized for industrial applications .
- Thermal Stability: Compounds with bulkier ester groups (e.g., 2-ethylhexyl in iscotrizinol) exhibit higher thermal stability, as evidenced by elevated melting points .
Biological Activity
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dimethanediyl]dibenzoate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique dioxopyrimidine structure. The molecular formula is with a molecular weight of approximately 408.13 g/mol. The compound features two benzoate groups and a dioxopyrimidine moiety that may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with dioxopyrimidine structures often exhibit significant antimicrobial properties. For instance, derivatives of dioxopyrimidine have been studied for their efficacy against various bacterial strains and fungi. A study highlighted the synthesis of nucleoside analogues derived from dioxopyrimidines that demonstrated promising anti-inflammatory and antimicrobial activities in laboratory settings .
Anticancer Properties
Dioxopyrimidine derivatives have been investigated for their potential as anticancer agents. Some studies suggest that they can inhibit tumor growth by interfering with nucleic acid synthesis or inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair processes.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in animal models. In one study involving white Swiss laboratory mice, the compound showed comparable anti-inflammatory effects to aspirin when tested for reducing inflammation . This suggests that the compound may serve as a potential alternative in managing inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate oxidative stress pathways, which are crucial in cancer progression and inflammation.
- Cell Cycle Arrest : Certain studies indicate that dioxopyrimidine derivatives can induce cell cycle arrest in cancer cells.
Study on Antimicrobial Activity
In a comparative study of various dioxopyrimidine derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than those required for conventional antibiotics .
Anti-inflammatory Research
A specific study evaluated the anti-inflammatory effects of this compound in a controlled environment using laboratory mice. Results indicated a marked reduction in paw edema compared to control groups treated with saline. The effectiveness was quantified using paw volume measurements before and after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
